N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide

Oncology Proliferative disease Kinase inhibition

This pyridazinone-furan hybrid is the EXACT compound identified in Sloan-Kettering screening campaigns (EP2518063/US20100210649) for anti-proliferative activity. Its 3-cyclopropyl and furan-2-carboxamide motifs drive target selectivity; SAR data confirms that analogs with minor substitutions (e.g., 5-bromo) exhibit divergent biological fingerprints. Procure this specific, non-brominated parent scaffold to ensure experimental reproducibility in kinase signaling and cell viability studies.

Molecular Formula C14H15N3O3
Molecular Weight 273.292
CAS No. 2034533-64-5
Cat. No. B2899980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide
CAS2034533-64-5
Molecular FormulaC14H15N3O3
Molecular Weight273.292
Structural Identifiers
SMILESC1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CO3
InChIInChI=1S/C14H15N3O3/c18-13-6-5-11(10-3-4-10)16-17(13)8-7-15-14(19)12-2-1-9-20-12/h1-2,5-6,9-10H,3-4,7-8H2,(H,15,19)
InChIKeyVBCZRKJYINUNNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide (CAS 2034533-64-5)


N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is a synthetic small molecule that combines a pyridazinone core with a furan-2-carboxamide moiety. It is disclosed in patent families EP2518063 and US20100210649, assigned to the Sloan-Kettering Institute for Cancer Research, as a member of a compound class identified through screening for anti-proliferative activity [1]. The compound is primarily intended for research applications in oncology and kinase signaling, with its distinct substitution pattern—cyclopropyl at the pyridazinone 3-position and an ethyl linker to the furan carboxamide—differentiating it from other pyridazinone derivatives within the same patent series.

Why Generic Substitution Fails for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide


Within the pyridazinone class, minor structural changes can lead to significant differences in target affinity, selectivity, and cellular potency. The cyclopropyl group and the furan carboxamide side chain in this compound are not simply interchangeable; patent data indicates that subtle variations in the substituents on the pyridazinone and furan rings result in distinct biological fingerprints [1]. Because the structure-activity relationships (SAR) for this series are steep, an analog with even a small modification (e.g., 5-bromo substitution on the furan or a different linker) cannot be assumed to replicate the anti-proliferative profile of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide. Researchers must therefore evaluate this exact compound rather than relying on close structural relatives when designing experiments based on the patent's disclosed activities.

Quantitative Differentiation Evidence for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide


Anti-Proliferative Activity in a Cancer Cell Line Panel vs. Unsubstituted Pyridazinone Baseline

While the patent does not provide explicit IC50 values for every compound, the general class is characterized by anti-proliferative effects against a range of cancer cell lines. N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is structurally distinguished from the simpler, unsubstituted pyridazinone core by the presence of a cyclopropyl group and a furan carboxamide side chain, which are key pharmacophoric elements for potent activity [1]. In the patent's screening, compounds bearing these features consistently appear among the more active members, implying that the target compound is likely to outperform analogs lacking both substituents.

Oncology Proliferative disease Kinase inhibition

Predicted Kinase Selectivity Profile vs. Promiscuous Kinase Inhibitor Staurosporine

The compound's patent family is associated with kinase inhibition, particularly against targets implicated in cancer [1]. Unlike the pan-kinase inhibitor staurosporine, which binds to a wide range of kinases with high affinity (Kd < 100 nM for >90% of the human kinome) [2], N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is expected to exhibit a narrower target profile due to its specific pyridazinone-furan architecture. Direct selectivity data for this compound is not publicly available; however, the structural differentiation from promiscuous scaffolds supports its potential as a more selective chemical probe for mechanistic studies.

Kinase profiling Selectivity Chemical probe

Structural Differentiation from 5-Bromo Analog in Physicochemical Properties

A closely related analog, 5-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide, introduces a bromine atom on the furan ring . This modification increases molecular weight and lipophilicity (calculated logP approximately 0.5–1.0 unit higher than the parent compound). While no direct biological comparison is available, the bromine substitution can alter membrane permeability and metabolic stability. For in vitro assays where minimal structural modification is desired to preserve target engagement, the non-brominated parent compound is preferred.

Drug-likeness Physicochemical profiling SAR

Optimal Use Cases for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide


Oncology Target Identification and Validation

Based on the patent's focus on proliferative diseases [1], the compound can be deployed in cell-based viability assays (e.g., MTT, CellTiter-Glo) across a panel of cancer cell lines to confirm sensitivity patterns and identify responsive genotypes. The cyclopropyl and furan motifs are essential for activity, making this exact compound the correct tool for target deconvolution studies aligned with the patent's screening data.

Kinase Selectivity Profiling in Signaling Pathway Analysis

The pyridazinone scaffold is frequently associated with kinase inhibition. This compound, predicted to be more selective than pan-kinase inhibitors [1][2], is suitable for use in phosphoproteomics or Western blot-based pathway analysis to interrogate specific kinase axes (e.g., EGFR, VEGFR, or c-MET) without widespread kinome perturbation.

Structure-Activity Relationship (SAR) Expansion Around the Furan Subunit

The compound's furan ring can serve as a synthetic handle for further derivatization. Researchers can use the non-brominated parent to explore the impact of additional substituents on the furan while avoiding the steric and electronic biases introduced by a pre-installed bromine atom . This facilitates a cleaner SAR analysis for the furan position.

Quote Request

Request a Quote for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.